molecular formula C9H7ClN2 B182448 4-Chloro-1-phenylpyrazole CAS No. 6831-92-1

4-Chloro-1-phenylpyrazole

Cat. No. B182448
CAS RN: 6831-92-1
M. Wt: 178.62 g/mol
InChI Key: OAWHISBYSDFHHU-UHFFFAOYSA-N
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Description

4-Chloro-1-phenylpyrazole is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . This compound is used for research and development purposes .


Synthesis Analysis

Pyrazole derivatives, including 4-Chloro-1-phenylpyrazole, are synthesized using various methods. One approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1-phenylpyrazole consists of a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

Synthesis Methods and Characterization

  • Synthesis Approaches : Various methods for synthesizing 1-phenylpyrazole derivatives, closely related to 4-Chloro-1-phenylpyrazole, have been explored. One method involves hydrolysis of 4-cyano-1-phenylpyrazole formed from a Sandmeyer type reaction, emphasizing the versatility of pyrazole compounds in chemical synthesis (O'donovan, Carroll, & Reilly, 1960).
  • Spectroscopic Studies : The spectroscopic properties of 1-phenylpyrazoles, including 4-chloro derivatives, have been extensively studied, providing essential insights into their chemical behavior and potential applications in various fields (Finar & Rackham, 1968).

Pharmacological and Biological Activities

  • Antimicrobial Evaluation : Halopyrazole derivatives, including those structurally similar to 4-Chloro-1-phenylpyrazole, have demonstrated significant antimicrobial properties. These compounds have been synthesized and evaluated for their in vitro antimicrobial activity, showing promise as potential antibacterial and antifungal agents (Siddiqui et al., 2013).
  • Insecticidal Activities : Phenylpyrazole derivatives, including chloro-substituted ones, have been investigated for their insecticidal properties. They are known to act as selective inhibitors of chloride channel activities in insects, making them potent insecticides. Such studies contribute to the development of more effective and selective insecticidal agents (Cole, Nicholson, & Casida, 1993).

Chemical Properties and Reactions

  • Phototransposition Chemistry : Research has been conducted on the photophysical and photochemical properties of 1-phenylpyrazoles, which include the 4-chloro derivative. Understanding these properties is crucial for potential applications in photochemistry and related fields (Pavlik et al., 1993).
  • Organometallic Chemistry : Studies have been done on the interaction of 1-phenylpyrazole compounds with metals, leading to the formation of organometallic complexes. Such research lays the groundwork for potential applications in catalysis and material science (Steel, 1991).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-1-phenylpyrazole is not available, it’s generally recommended to handle similar compounds with care, wearing protective gloves, clothing, and eye protection, and to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The synthesis of structurally diverse pyrazole derivatives, including 4-Chloro-1-phenylpyrazole, is a focus of ongoing research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Researchers continue to explore new and improved applications for these compounds .

properties

IUPAC Name

4-chloro-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWHISBYSDFHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345011
Record name 4-Chloro-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-phenylpyrazole

CAS RN

6831-92-1
Record name 4-Chloro-1-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6831-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RJ Brooklyn, IL Finar - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… Though 4-iOdOI -phenylpyrazole and 1 - (p-bromophenyl) pyrazole form Grignard reagents, 4-chloro-1 -phenylpyrazole does not. …
Number of citations: 3 pubs.rsc.org
L Rateb, G Soliman - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… This led to the isolation of 4-chloro-1-phenylpyrazole-5-carboxylic acid (VII) which was characterised by the formation of a methyl ester and decarboxylated to 4-chloro-l-phenylpyrazole.…
Number of citations: 1 pubs.rsc.org
CM Chen, JX Chen, CT To - Green Chemistry, 2023 - pubs.rsc.org
… In particular, the values for 4-chloro-1-phenylpyrazole 1g were compared with those of other chlorination routes (ESI, p. S12†). The results showed that our mechanochemical …
Number of citations: 1 pubs.rsc.org
K Schofield, MR Grimmett, BRT Keene - 1976 - books.google.com
Azoles are five-membered cyclic compounds containing one or more heteroatoms in the ring, at least one of which must be nitrogen. The rings contain the maximum number of non-…
Number of citations: 190 books.google.com
FD Chattaway, H Irving - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
CH2\NH* C, H, Po'+ I> N* C6H5-CO* CH, CH= C* CH, No such general method has hitherto been available for the preparation of 4-hydroxypyrazoles and only a few such compounds …
Number of citations: 0 pubs.rsc.org
DA Rogers, AT Bensalah, AT Espinosa, JL Hoerr… - pstorage-acs-6854636.s3 …
Waterproof 5050 LED strips (12V with power adapter, 18 LEDs/foot, approximately 0.24 Watt per LED–72 Watt per strip) are coiled around the interior of evaporating dish (170mm x …
MD Abel, AD Cameron, CM Ha… - Antiviral Chemistry …, 1995 - journals.sagepub.com
A novel series of azolylalkyloxy compounds was designed, synthesized and evaluated for antipicornaviral activity. Several of the compounds exhibited in vitro activity comparable to that …
Number of citations: 5 journals.sagepub.com
DA Rogers, JM Gallegos, MD Hopkins, AA Lignieres… - Tetrahedron, 2019 - Elsevier
A variety of arenes and heteroarenes are chlorinated in moderate to excellent yields using N-chlorosuccinimide (NCS) under visible-light activated conditions. A screening of known …
Number of citations: 22 www.sciencedirect.com
DA Rogers, MD Hopkins, N Rajagopal, D Varshney… - ACS …, 2020 - ACS Publications
Seven FDA-certified food dyes have been investigated as organocatalysts. As a result, Fast Green FCF and Brilliant Blue FCF have been discovered as catalysts for the chlorination of a …
Number of citations: 14 pubs.acs.org
DA Rogers - 2020 - search.proquest.com
The efficiency of electrophilic (hetero) aromatic halogenation by NX reagents is significantly enhanced by select organic dye organocatalysts. According to mechanistic experiments, the …
Number of citations: 0 search.proquest.com

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